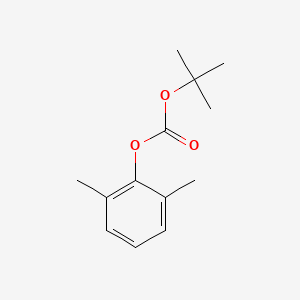
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester, also known as tert-butyl 2,6-dimethylphenyl carbonate, is an organic compound with the molecular formula C13H18O3. This compound is a type of carbonate ester, which is characterized by the presence of a carbonate group (–O–C(=O)–O–) bonded to an organic moiety. It is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal complexes, can also enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylphenol and tert-butyl alcohol.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different carbonate esters.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 2,6-dimethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
作用机制
The mechanism of action of carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester involves its ability to undergo nucleophilic substitution reactions. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. In biological systems, the compound can be hydrolyzed by esterases, releasing the active phenol and alcohol components.
相似化合物的比较
Similar Compounds
Carbonic acid, 1,1-dimethylethyl phenyl ester: Similar structure but with a phenyl group instead of a 2,6-dimethylphenyl group.
Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester: Contains an ethenyl group, which introduces additional reactivity.
Carbonic acid, 1,1-dimethylethyl 4-methylphenyl ester: Similar but with a single methyl group on the phenyl ring.
Uniqueness
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its applications in various fields.
属性
CAS 编号 |
206662-73-9 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
tert-butyl (2,6-dimethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-9-7-6-8-10(2)11(9)15-12(14)16-13(3,4)5/h6-8H,1-5H3 |
InChI 键 |
HRJQKAXFCLMZTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
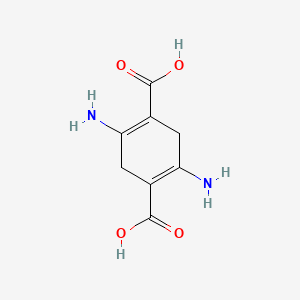
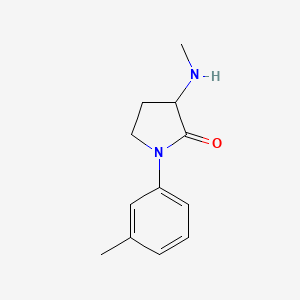
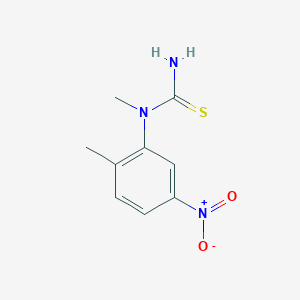
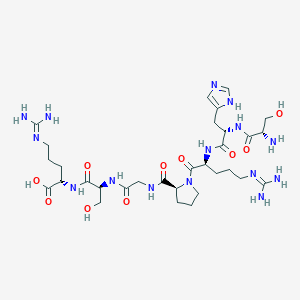
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
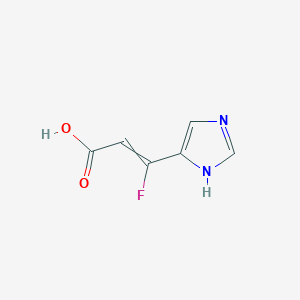
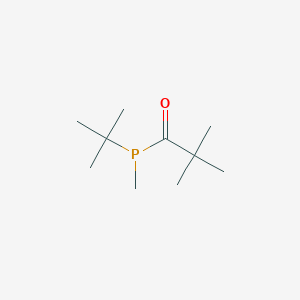
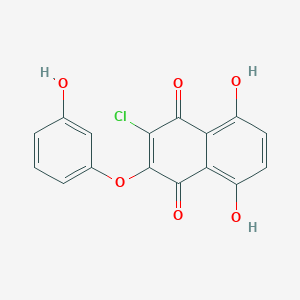
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
